3-[3-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfanyl group, a hydroxy group, and a propanoic acid group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups could potentially engage in a variety of intra- and intermolecular interactions, affecting the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the propanoic acid group could undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties (such as solubility, melting point, and acidity) would be influenced by its functional groups and overall structure .Scientific Research Applications
Potential Applications in Material Science
Phloretic Acid for Polybenzoxazine Synthesis Phloretic acid (PA), a phenolic compound, demonstrates potential as a sustainable alternative to phenol for introducing benzoxazine functionalities to aliphatic molecules or macromolecules. This application is significant in materials science, particularly for creating bio-based monomers and polymers with thermal and thermo-mechanical properties suitable for various applications. The study by Trejo-Machin et al. highlights the synthesis of almost 100% bio-based benzoxazine end-capped molecules using PA, which could pave the way for a multitude of applications in materials science due to the vast number of -OH bearing compounds (Trejo-Machin et al., 2017).
Potential Applications in Antimicrobial Research
Antibacterial Activity of Amino-Heterocyclic Compounds A study by Hu et al. explored the synthesis and antibacterial activity of amino-heterocyclic compounds coupled with an oxime-ether group. This research is significant for developing new antibacterial agents, indicating the potential of triazine derivatives and related compounds in antimicrobial applications. The synthesized compounds exhibited potential antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting that similar compounds, including those with triazine motifs, could be optimized for antimicrobial applications (Hu et al., 2006).
Potential Applications in Cancer Research
Anticancer Activity of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives Research by Saad and Moustafa demonstrated significant in vitro anticancer activities for a series of S-glycosyl and S-alkyl derivatives of triazinone compounds. Some derivatives, including 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]tr-iazin-7-yl)propanoic acid, showed active cytotoxic agents against different cancer cell lines. This indicates the potential of triazine derivatives in developing new anticancer agents (Saad & Moustafa, 2011).
Mechanism of Action
Properties
IUPAC Name |
3-[3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c1-8-9(16)3-2-4-10(8)17-12(21)7-25-15-18-14(24)11(19-20-15)5-6-13(22)23/h2-4H,5-7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVGFXMYAOOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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